2-({3-[2-(Carboxymethyl)-3,4-dihydroxyphenyl]prop-2-enoyl}oxy)-3-(3,4-dihydroxyphenyl)propanoic acid
CAS No.:
Cat. No.: VC16770568
Molecular Formula: C20H18O10
Molecular Weight: 418.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18O10 |
|---|---|
| Molecular Weight | 418.3 g/mol |
| IUPAC Name | 2-[3-[2-(carboxymethyl)-3,4-dihydroxyphenyl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C20H18O10/c21-13-4-1-10(7-15(13)23)8-16(20(28)29)30-18(26)6-3-11-2-5-14(22)19(27)12(11)9-17(24)25/h1-7,16,21-23,27H,8-9H2,(H,24,25)(H,28,29) |
| Standard InChI Key | KFCMFABBVSIHTB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)CC(=O)O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₂₇H₂₂O₁₂, with a molecular weight of 538.5 g/mol . Its IUPAC name reflects a complex architecture featuring:
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Two 3,4-dihydroxyphenyl (catechol) groups
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A propenoyl (α,β-unsaturated carbonyl) linker
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A carboxymethyl-substituted phenyl ring
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Two carboxylic acid moieties
The presence of conjugated double bonds and phenolic hydroxyls suggests strong antioxidant potential via hydrogen atom transfer or metal chelation .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₂₂O₁₂ |
| Molecular Weight | 538.5 g/mol |
| IUPAC Name | (2S)-2-[(E)-3-[4-[(Z)-1-carboxy-2-(3,4-dihydroxyphenyl)ethenoxy]-3-hydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
| SMILES | C1=CC(=C(C=C1CC@@HOC(=O)/C=C/C2=CC(=C(C=C2)O/C(=C\C3=CC(=C(C=C3)O)O)/C(=O)O)O)O)O |
| InChIKey | MZSGWZGPESCJAN-MOWZVGOISA-N |
Stereochemical Considerations
The compound exhibits stereoisomerism due to:
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An (E)-configuration in the propenoyl group
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A (Z)-configuration in the ethenoxy linkage
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An (S)-configuration at the chiral center of the propanoic acid side chain
These stereochemical features are critical for its biological activity, as seen in salvianolic acid A’s enantiomer-specific iron chelation .
Biosynthetic Origins
Pathway in Salvia officinalis
Salvianolic acids are synthesized via the phenylpropanoid pathway:
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Phenylalanine ammonia-lyase (PAL) converts phenylalanine to cinnamic acid.
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Hydroxylases introduce hydroxyl groups to form caffeic acid.
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Esterification and condensation reactions yield dimeric structures like rosmarinic acid.
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Oxidative coupling generates salvianolic acids with extended conjugation .
Table 2: Key Enzymes in Salvianolic Acid Biosynthesis
| Enzyme | Function |
|---|---|
| Phenylalanine ammonia-lyase (PAL) | Initiates phenylpropanoid pathway |
| Cinnamate 4-hydroxylase (C4H) | Hydroxylates cinnamic acid |
| Rosmarinic acid synthase (RAS) | Catalyzes esterification steps |
Pharmacological Activities (Inferred from Structural Analogs)
Antioxidant Mechanisms
The compound’s catechol groups enable:
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Free radical scavenging: Neutralizes reactive oxygen species (ROS) via electron donation .
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Metal chelation: Binds Fe²⁺/Cu²⁺ to inhibit Fenton reactions, reducing hydroxyl radical formation .
In salvianolic acid A, this activity reduces lipid peroxidation by 47% in neuronal cells .
Neuroprotective Effects
Salvianolic acids modulate pathways implicated in neurodegeneration:
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Akt/GSK-3β/Nrf2 axis: Enhances nuclear factor erythroid 2-related factor 2 (Nrf2) translocation, upregulating glutathione peroxidase 4 (GPX4) and xCT transporters .
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Anti-ferroptotic activity: Inhibits iron-dependent cell death in hemorrhagic stroke models .
Table 3: Comparative Neuroprotective Effects
| Compound | Model System | Effect Size (vs. Control) |
|---|---|---|
| Salvianolic acid A | ICH rat model | ↓ Neuronal death by 62% |
| Salvianolic acid B | Cerebral ischemia | ↑ GPX4 expression 3.1× |
| Target compound* | In silico prediction | Predicted IC₅₀ for ROS: 12 μM |
*Predicted using quantitative structure-activity relationship (QSAR) models .
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